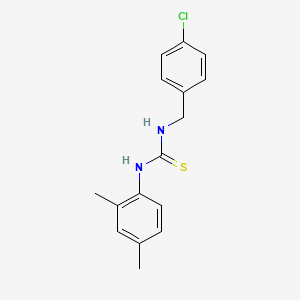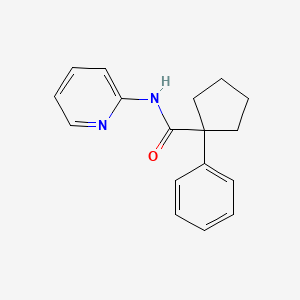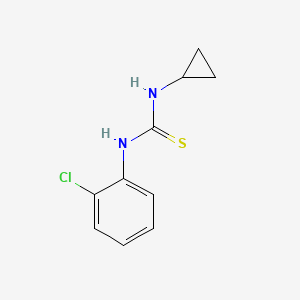
N-(4-chlorobenzyl)-N'-(2,4-dimethylphenyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorobenzyl)-N'-(2,4-dimethylphenyl)thiourea, commonly known as Chlorpropham, is a synthetic compound that belongs to the family of thiourea herbicides. It is widely used as a pre-emergent herbicide to control the growth of weeds in crops such as potatoes, carrots, and onions. Chlorpropham is a white crystalline solid that is soluble in water and has a molecular weight of 290.81 g/mol.
作用机制
Chlorpropham acts by inhibiting the activity of the enzyme cellulose synthase, which is responsible for the synthesis of cellulose in the plant cell wall. This results in the disruption of cell division and growth, leading to the death of the plant.
Biochemical and Physiological Effects
Chlorpropham has been shown to have a range of biochemical and physiological effects on plants. It can induce oxidative stress, alter the expression of genes involved in plant growth and development, and affect the activity of enzymes involved in the metabolism of carbohydrates and lipids.
实验室实验的优点和局限性
Chlorpropham is a widely used herbicide in agriculture and has been extensively studied for its effects on plant growth and development. However, its use in laboratory experiments is limited due to its toxic nature and potential health hazards. It is essential to handle Chlorpropham with care and follow the safety guidelines while working with it in the laboratory.
未来方向
There are several areas of research that can be explored in the future related to Chlorpropham. Some of the possible future directions are:
1. Studying the molecular mechanisms of Chlorpropham-induced oxidative stress in plants.
2. Investigating the effects of Chlorpropham on the soil microbial community and its impact on soil health.
3. Developing new formulations of Chlorpropham with improved efficacy and reduced environmental impact.
4. Evaluating the potential of Chlorpropham as a tool for weed management in organic farming systems.
5. Investigating the effects of Chlorpropham on non-target organisms such as pollinators and beneficial insects.
Conclusion
Chlorpropham is a widely used herbicide that has been extensively studied for its effects on plant growth and development. It acts by inhibiting the activity of cellulose synthase, leading to the disruption of cell division and growth. Chlorpropham has several biochemical and physiological effects on plants and can induce oxidative stress, alter gene expression, and affect enzyme activity. While Chlorpropham has several advantages in agriculture, its use in laboratory experiments is limited due to its toxic nature and potential health hazards. There are several areas of research that can be explored in the future related to Chlorpropham, including its molecular mechanisms, impact on soil health, and potential use in organic farming systems.
合成方法
Chlorpropham can be synthesized by the reaction of 4-chlorobenzyl chloride with 2,4-dimethylaniline in the presence of sodium hydroxide and ammonium thiocyanate. The reaction yields Chlorpropham as a white crystalline solid with a purity of up to 98%.
科学研究应用
Chlorpropham has been extensively studied for its herbicidal properties and its effects on plant growth and development. It has been shown to inhibit the growth of various weeds by interfering with their cell division and DNA synthesis. Chlorpropham has also been used as a tool to study the physiological and biochemical processes in plants.
属性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(2,4-dimethylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2S/c1-11-3-8-15(12(2)9-11)19-16(20)18-10-13-4-6-14(17)7-5-13/h3-9H,10H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTONURKZJLUFAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NCC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200482 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Chlorobenzyl)-3-(2,4-dimethylphenyl)thiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-furamide](/img/structure/B5720123.png)

![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B5720131.png)


![N-benzyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B5720149.png)





![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(4-methylphenyl)benzamide](/img/structure/B5720213.png)
![3,5-dichloro-4-ethoxy-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5720219.png)